![molecular formula C18H38GeSn B14313898 Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane CAS No. 111708-22-6](/img/structure/B14313898.png)
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a germanium atom bonded to a trimethyl group and a propynyl group substituted with a tri-tert-butylstannyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane typically involves the reaction of trimethylgermane with a suitable alkyne precursor in the presence of a stannylating agent. One common method involves the use of tri-tert-butylstannyl chloride as the stannylating agent, which reacts with the alkyne under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced germanium species.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
科学研究应用
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug delivery agent or in diagnostic imaging.
Industry: The compound may find applications in materials science, particularly in the development of advanced materials with unique properties.
作用机制
The mechanism of action of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane involves its interaction with molecular targets through its functional groups. The stannyl group can participate in coordination chemistry, forming complexes with metal ions or other electron-deficient species. The propynyl group can engage in π-π interactions or act as a ligand in catalytic processes. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane: Similar structure but with a silicon atom instead of germanium.
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]tin: Similar structure but with a tin atom instead of germanium.
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]lead: Similar structure but with a lead atom instead of germanium.
Uniqueness
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability profiles, making them valuable for specific applications in research and industry.
属性
CAS 编号 |
111708-22-6 |
|---|---|
分子式 |
C18H38GeSn |
分子量 |
445.8 g/mol |
IUPAC 名称 |
trimethyl(3-tritert-butylstannylprop-1-ynyl)germane |
InChI |
InChI=1S/C6H11Ge.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-4(2)3;/h1H2,2-4H3;3*1-3H3; |
InChI 键 |
DCKHMOYRIHOSPA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Sn](CC#C[Ge](C)(C)C)(C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



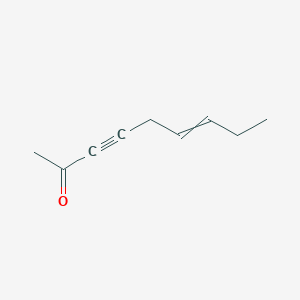
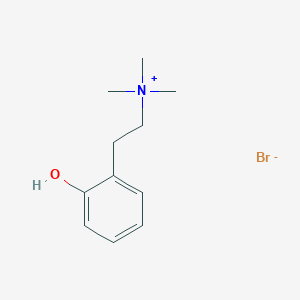
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
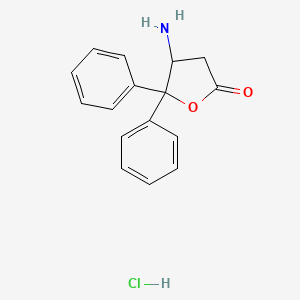
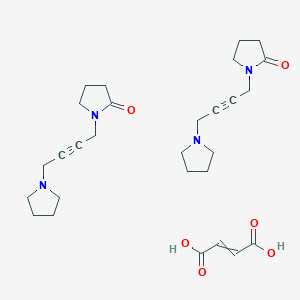
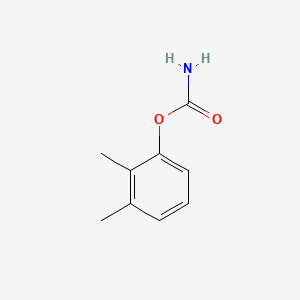

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
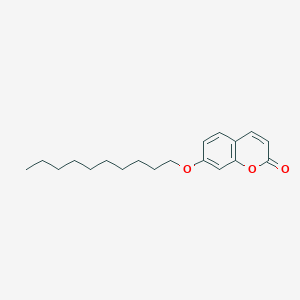

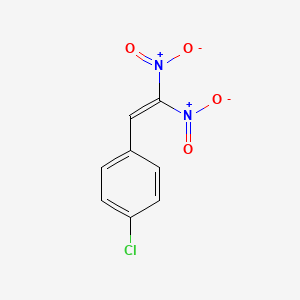
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
